Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, a difluoroethyl group, and an iodine atom attached to the pyrazole ring. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds.
Preparation Methods
The synthesis of Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the difluoroethylation of pyrazole derivatives using hypervalent iodine reagents. The reaction typically proceeds via a ligand coupling mechanism, where the difluoroethyl group is introduced to the pyrazole ring . Industrial production methods may involve the use of transition-metal catalyzed cross-coupling reactions or radical fluoroalkylation of unsaturated systems .
Chemical Reactions Analysis
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The iodine atom can participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a difluoroethyl group and is used in similar synthetic applications.
(2,2-Difluoroethyl) ethyl carbonate: This compound is used in lithium battery electrolytes and shares the difluoroethyl group with this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-7(11)13(12-5)4-6(9)10/h3,6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOFTCVTGFHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)I)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.